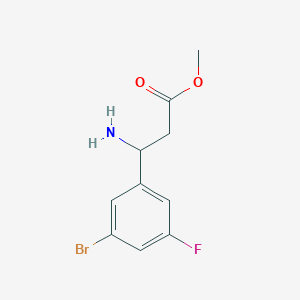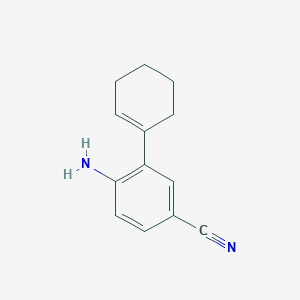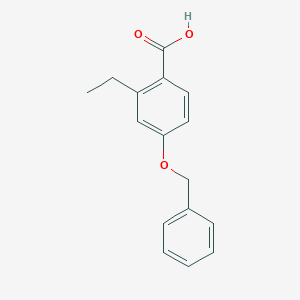
4-(Benzyloxy)-2-ethylbenzoic acid
概要
説明
4-(Benzyloxy)-2-ethylbenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzyloxy group attached to the fourth position and an ethyl group attached to the second position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-ethylbenzoic acid typically involves the introduction of the benzyloxy and ethyl groups onto the benzene ring. One common method is the Friedel-Crafts alkylation reaction, where ethylbenzene is first prepared by reacting benzene with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The benzyloxy group can then be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes to ensure high yields and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to optimize the production process.
化学反応の分析
Types of Reactions
4-(Benzyloxy)-2-ethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
科学的研究の応用
4-(Benzyloxy)-2-ethylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Benzyloxy)-2-ethylbenzoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds with basic sites on proteins and enzymes. These interactions can modulate the activity of the target molecules and pathways involved .
類似化合物との比較
Similar Compounds
4-Benzyloxybenzoic acid: Lacks the ethyl group, making it less hydrophobic.
2-Ethylbenzoic acid: Lacks the benzyloxy group, reducing its potential for hydrogen bonding.
4-Methoxy-2-ethylbenzoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
4-(Benzyloxy)-2-ethylbenzoic acid is unique due to the presence of both the benzyloxy and ethyl groups, which confer distinct chemical properties and reactivity. The combination of these groups enhances its potential for diverse applications in research and industry .
特性
分子式 |
C16H16O3 |
|---|---|
分子量 |
256.30 g/mol |
IUPAC名 |
2-ethyl-4-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C16H16O3/c1-2-13-10-14(8-9-15(13)16(17)18)19-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,17,18) |
InChIキー |
BDLHBAKTUHVSIE-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

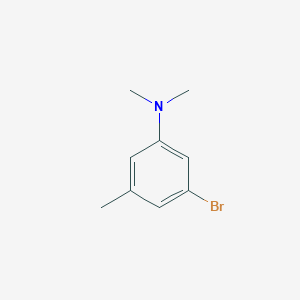

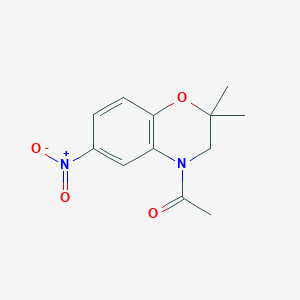

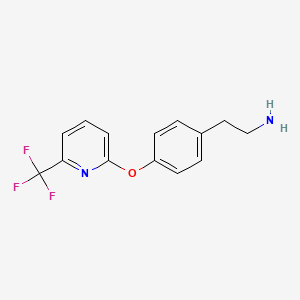

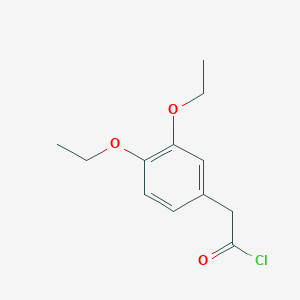
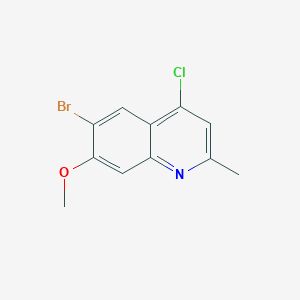

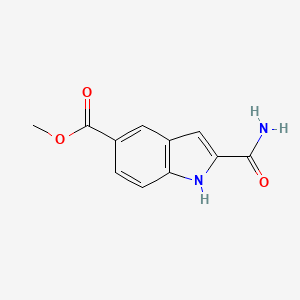
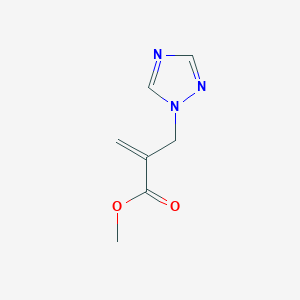
![3-(1H-benzo[d]imidazol-2-yl)-5-bromopyrazin-2-amine](/img/structure/B8370933.png)
